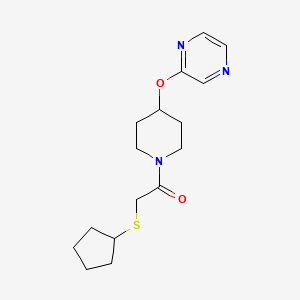

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

CAS No.: 1448137-19-6

Cat. No.: VC7760841

Molecular Formula: C16H23N3O2S

Molecular Weight: 321.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448137-19-6 |

|---|---|

| Molecular Formula | C16H23N3O2S |

| Molecular Weight | 321.44 |

| IUPAC Name | 2-cyclopentylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C16H23N3O2S/c20-16(12-22-14-3-1-2-4-14)19-9-5-13(6-10-19)21-15-11-17-7-8-18-15/h7-8,11,13-14H,1-6,9-10,12H2 |

| Standard InChI Key | SLPFXTHNWYTOIQ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3 |

Introduction

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound with the molecular formula and a molecular weight of 321.4 g/mol . This compound belongs to a class of molecules characterized by the presence of a piperidine ring, a pyrazine moiety, and a cyclopentylthio group, which contribute to its structural complexity and potential biological activity.

Synthesis Pathway

While specific synthesis details for this compound are not readily available in the provided sources, general synthetic approaches for similar compounds involve:

-

Thiol Functionalization: Incorporating the cyclopentylthio group via substitution reactions.

-

Piperidine Derivatization: Functionalizing the piperidine ring with pyrazin-2-yloxy moieties using nucleophilic substitution.

-

Ethanone Backbone Construction: Final assembly through condensation reactions.

These steps typically employ standard organic reagents and catalytic conditions to ensure high yields and purity.

Potential Applications

Compounds with similar structural motifs have been explored for their therapeutic potential in various areas:

-

Pharmaceutical Applications:

-

Piperidine derivatives are known for their roles as central nervous system (CNS) agents, including antipsychotics and analgesics .

-

Pyrazine-based compounds have demonstrated antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

-

The sulfide group (cyclopentylthio) may enhance membrane permeability and bioavailability.

-

-

Biological Activity:

Table: Biological Activities of Related Compounds

Limitations:

-

Lack of detailed experimental data on this specific compound.

-

Limited information on pharmacokinetics and toxicity profiles.

Future Directions:

-

Biological Screening: Conduct in vitro and in vivo studies to evaluate antimicrobial, anti-inflammatory, or CNS-related activities.

-

Structure-Activity Relationship (SAR): Explore modifications to optimize potency and selectivity.

-

Pharmacokinetics Studies: Investigate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume